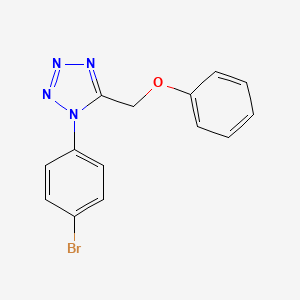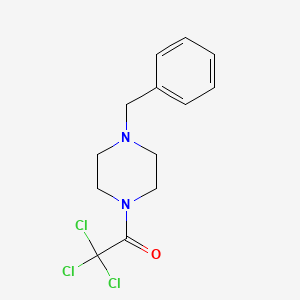
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide, also known as CL-385319, is a chemical compound used in scientific research. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain regulation and stress response.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Nociceptin/orphanin FQ is a neuropeptide that is involved in pain modulation, stress response, and other physiological processes. By blocking the nociceptin/orphanin FQ receptor, N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce pain sensitivity and increase pain threshold, suggesting that it could be a potential analgesic. It can also modulate stress response and anxiety-like behavior, suggesting that it could be a potential anxiolytic. Additionally, it has been shown to have effects on other physiological processes, such as cardiovascular function and gastrointestinal motility.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that it has relatively low potency compared to other nociceptin/orphanin FQ receptor antagonists, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide. One area of interest is its potential as a therapeutic agent for pain management and stress-related disorders. Further studies could investigate its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is its potential as a research tool for studying the nociceptin/orphanin FQ receptor and its role in various physiological processes. Future studies could investigate its effects on other physiological systems and its potential for use in combination with other drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of conditions.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide can be synthesized by reacting 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2,5-dimethoxyaniline to form the amide. The product can be purified by recrystallization or column chromatography.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide is primarily used in scientific research to study the nociceptin/orphanin FQ receptor and its role in pain regulation and stress response. It has been shown to block the effects of nociceptin/orphanin FQ in animal models, suggesting that it could be a potential therapeutic target for pain management and stress-related disorders.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-11-6-4-3-5-7-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBSAJDEWVFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6696884 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)


![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)